molecular formula C11H10N2O B1663384 2-(4-methoxy-1H-indol-3-yl)acetonitrile CAS No. 4837-74-5

2-(4-methoxy-1H-indol-3-yl)acetonitrile

Cat. No. B1663384
Key on ui cas rn: 4837-74-5
M. Wt: 186.21 g/mol
InChI Key: DHOVDDVYXBMXDM-UHFFFAOYSA-N
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Patent
US09212138B2

Procedure details

To a solution of 4-methoxyindole (1.0 g, 6.8 mmol, 1.0 eq.) in a mixture of acetic acid (2 mL) and water (1 mL) were added, at 0° C., formaldehyde (720 μL, 37% in H2O, 8.9 mmol, 1.3 eq) and dimethylamine (1.23 mL, 40% in H2O, 10.9 mmol, 1.6 eq). The mixture was stirred at room temperature for 6 hours and then, quenched with ice and 5 M aqueous sodium hydroxide. The mixture was extracted with dichloromethane and then, the organic layer was dried over MgSO4 and partially evaporated. To the solution gramine in dichloromethane (20 mL) were added, under an argon atmosphere, anhydrous toluene (40 mL) and methyl iodide (845 μL, 13.6 mmol, 2.0 eq.). The mixture was stirred at room temperature for 12 hours and then, concentrated under reduced pressure. To the residue taken up in anhydrous THF (60 mL) were added, under an argon atmosphere, TMSCN (1.28 mL, 10.2 mmol, 1.5 eq.) and TBAF (20.4 mL, 1M, 20.4 mmol, 3.0 eq.). The mixture was stirred at room temperature for 4 hours and then, concentrated under reduced pressure. The crude was taken up in ethyl acetate and the organic layer was washed with aqueous bicarbonate solution and then dried over MgSO4. The solvent was removed under reduced pressure, and the residue purified by silica gel pad filtration (eluent: EtOAc) to afford (4-methoxy-1H-indol-3-yl)-acetonitrile as a beige solid (0.80 g, 68%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
720 μL
Type
reactant
Reaction Step Two
Quantity
1.23 mL
Type
reactant
Reaction Step Three
Quantity
845 μL
Type
reactant
Reaction Step Four
Name
Quantity
1.28 mL
Type
reactant
Reaction Step Five
Name
Quantity
20.4 mL
Type
reactant
Reaction Step Six
Quantity
40 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[CH:6][NH:7]2.C=O.CNC.CI.[Si](C#N)(C)(C)C.CC[CH2:27][CH2:28][N+:29](CCCC)(CCCC)CCCC.[F-]>C(O)(=O)C.O.C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[C:5]([CH2:27][C:28]#[N:29])=[CH:6][NH:7]2 |f:5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=C2C=CNC2=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
720 μL
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
1.23 mL
Type
reactant
Smiles
CNC
Step Four
Name
Quantity
845 μL
Type
reactant
Smiles
CI
Step Five
Name
Quantity
1.28 mL
Type
reactant
Smiles
[Si](C)(C)(C)C#N
Step Six
Name
Quantity
20.4 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Step Seven
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added, at 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with ice and 5 M aqueous sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
partially evaporated
ADDITION
Type
ADDITION
Details
To the solution gramine in dichloromethane (20 mL) were added, under an argon atmosphere
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 12 hours
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
were added, under an argon atmosphere
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
the organic layer was washed with aqueous bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
the residue purified by silica gel pad filtration (eluent: EtOAc)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC1=C2C(=CNC2=CC=C1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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